molecular formula C24H19ClN2O3 B186010 N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide CAS No. 6106-42-9

N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

Cat. No. B186010
CAS RN: 6106-42-9
M. Wt: 418.9 g/mol
InChI Key: QFJFHLQIJOZMLD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQ1 belongs to the family of quinoline carboxamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. This compound's interaction with these pathways leads to the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of cellular stress responses.
Biochemical and Physiological Effects:
This compound's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of various enzymes, including topoisomerase II and HDAC, which are involved in DNA replication and repair. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation. In vivo studies have shown that this compound has a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution. This compound's toxicity profile is also favorable, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. This compound's well-defined chemical structure also allows for precise characterization and analysis. However, this compound's high cost and limited availability can be a limitation for lab experiments, especially for large-scale studies. Additionally, this compound's specificity and selectivity for certain targets may vary depending on the experimental conditions, which can affect the interpretation of results.

Future Directions

There are several future directions for N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide research, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent derivatives. This compound's potential applications in combination therapy and drug delivery systems also warrant further investigation. Additionally, more studies are needed to evaluate this compound's safety and efficacy in clinical trials, especially for cancer and neurodegenerative diseases.

Synthesis Methods

N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide can be synthesized using a multistep process involving the reaction of 3-chloroaniline with 3,4-dimethoxybenzaldehyde, followed by the condensation of the resulting product with 2-aminoquinoline and carboxylic acid. The final product is obtained through purification and isolation using chromatography techniques. The purity and yield of this compound can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reagent ratios.

Scientific Research Applications

N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. This compound's anticancer activity is attributed to its ability to induce apoptosis, inhibit angiogenesis, and modulate cell cycle progression. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and reduce inflammation, thereby improving cognitive function and memory.

properties

CAS RN

6106-42-9

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19ClN2O3/c1-29-22-11-10-15(12-23(22)30-2)21-14-19(18-8-3-4-9-20(18)27-21)24(28)26-17-7-5-6-16(25)13-17/h3-14H,1-2H3,(H,26,28)

InChI Key

QFJFHLQIJOZMLD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)Cl)OC

Origin of Product

United States

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